2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide
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Overview
Description
2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide is a synthetic compound that features an indole moiety, which is a significant structure in medicinal chemistry due to its presence in many bioactive molecules. The compound’s structure includes a trifluoromethyl group, which often enhances the biological activity and metabolic stability of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it more effective in its biological activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
2,2,2-Trifluoroethylamine: Contains the trifluoromethyl group but lacks the indole moiety.
N-Methylindole: Similar indole structure but without the trifluoromethyl group.
Uniqueness
2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide is unique due to the combination of the indole moiety and the trifluoromethyl group, which together enhance its biological activity and stability. This makes it a valuable compound for research and potential pharmaceutical applications.
Properties
IUPAC Name |
2,2-dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methylindol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O/c1-15(2,3)14(22)20-13(16(17,18)19)11-9-21(4)12-8-6-5-7-10(11)12/h5-9,13H,1-4H3,(H,20,22)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDZNWDEBNAYDW-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C1=CN(C2=CC=CC=C21)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N[C@@H](C1=CN(C2=CC=CC=C21)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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